molecular formula C33H40ClNO4 B061992 a,a-DIMETHYL-4-[4-[4- CAS No. 169280-33-5

a,a-DIMETHYL-4-[4-[4-

Cat. No. B061992
M. Wt: 550.1 g/mol
InChI Key: QMLQZWOEKWZQKE-UHFFFAOYSA-N
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Patent
US06555689B2

Procedure details

Dissolve 2-[4-(4-chloro-butyryl)-phenyl]-2-methyl-propionic acid, methyl ester (2.82 g, 10.0 mmol) and α,α-diphenyl-4-piperidinemethanol (5.58 g, 21.0 mmol) in toluene (20 mL). Reflux for 29 hours, cool in an ice bath, filter, filter the filtrate though silica gel (5 g) and wash the gel with toluene (10 mL). Evaporate the solvent in vacuo and dissolve the residue in ethyl ether (100 mL). Add anhydrous hydrogen chloride and filter to give the title compound as-an off-white powder (4.2 g, 76%); mp 165-175° C.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15])=[CH:9][CH:8]=1)=[O:6].[C:20]1([C:26]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)([CH:28]2[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]2)[OH:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1(C)C=CC=CC=1>[ClH:1].[OH:27][C:26]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)[CH:28]1[CH2:33][CH2:32][N:31]([CH2:2][CH2:3][CH2:4][C:5]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15])=[CH:9][CH:8]=2)=[O:6])[CH2:30][CH2:29]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)OC)(C)C
Name
Quantity
5.58 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1CCNCC1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 29 hours
Duration
29 h
TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice bath
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
filter the filtrate though silica gel (5 g)
WASH
Type
WASH
Details
wash the gel with toluene (10 mL)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in ethyl ether (100 mL)
FILTRATION
Type
FILTRATION
Details
Add anhydrous hydrogen chloride and filter

Outcomes

Product
Name
Type
product
Smiles
Cl.OC(C1CCN(CC1)CCCC(=O)C1=CC=C(C=C1)C(C(=O)OC)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.